molecular formula C20H30N2O2 B14025308 tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate

tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate

Cat. No.: B14025308
M. Wt: 330.5 g/mol
InChI Key: JSCHDMDXTYLNBN-AYHJJNSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-16-12-17-10-7-11-18(13-16)22(17)14-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23)/t16?,17-,18+

InChI Key

JSCHDMDXTYLNBN-AYHJJNSGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step usually involves benzylation reactions.

    Carbamate formation:

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction yields amine derivatives .

Scientific Research Applications

tert-Butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate apart from similar compounds is its unique benzyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.